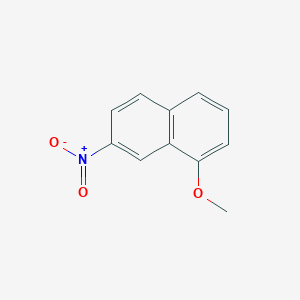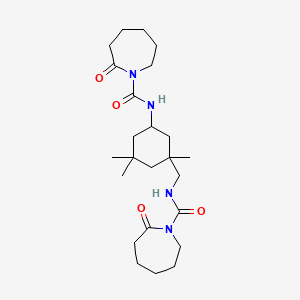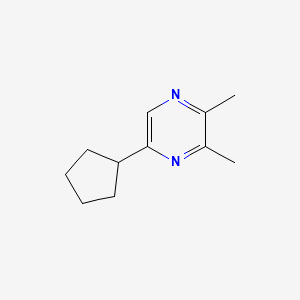
5-Cyclopentyl-2,3-dimethylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopentyl-2,3-dimethylpyrazine is a chemical compound belonging to the pyrazine family, characterized by a pyrazine ring substituted with cyclopentyl and dimethyl groups. Pyrazines are known for their aromatic properties and are commonly found in various natural and synthetic substances
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentyl-2,3-dimethylpyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with 2,3-dimethylpyrazine in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Cyclopentyl-2,3-dimethylpyrazine can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in various functionalized pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
5-Cyclopentyl-2,3-dimethylpyrazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flavoring agents, fragrances, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 5-Cyclopentyl-2,3-dimethylpyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. Similarly, its antioxidant properties could be linked to its capacity to scavenge free radicals and protect cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethylpyrazine: Known for its flavoring properties and presence in various foods.
2,3-Dimethylpyrazine: Commonly found in roasted foods and used as a flavor additive.
Tetramethylpyrazine: Found in fermented foods and used in traditional medicine for its therapeutic properties
Uniqueness: 5-Cyclopentyl-2,3-dimethylpyrazine stands out due to its unique cyclopentyl substitution, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
73570-40-8 |
|---|---|
Molekularformel |
C11H16N2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
5-cyclopentyl-2,3-dimethylpyrazine |
InChI |
InChI=1S/C11H16N2/c1-8-9(2)13-11(7-12-8)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3 |
InChI-Schlüssel |
BCBARLDIFLECEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(N=C1C)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)
![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)
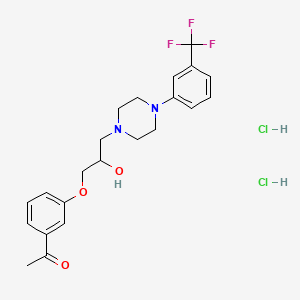

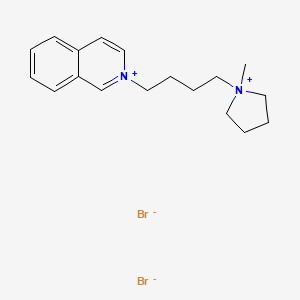
![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)




